5alpha-Pregnane-3,11,20-trione

Vue d'ensemble

Description

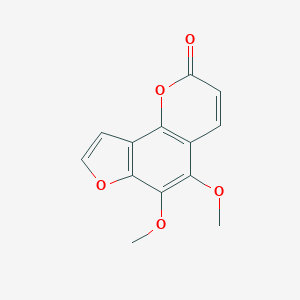

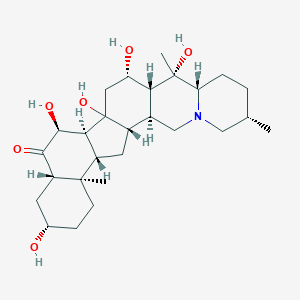

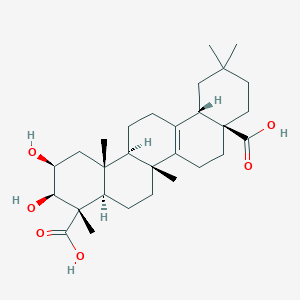

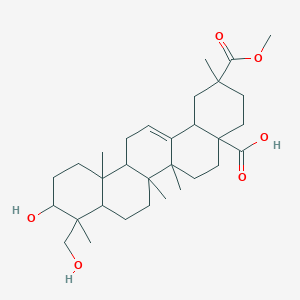

5alpha-Pregnane-3,11,20-trione is a unique chemical compound with the linear formula C21H30O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

5alpha-Pregnane-3,11,20-trione can be synthesized from cholesterol through a series of chemical reactions. One of the common methods to synthesize this hormone is by using oxidation with chromic anhydride. The synthesized molecule can be purified using various techniques, including chromatography and recrystallization.Molecular Structure Analysis

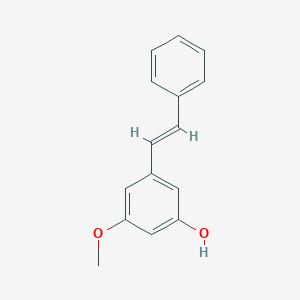

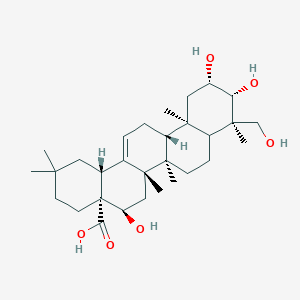

The molecular structure of 5alpha-Pregnane-3,11,20-trione is represented by the linear formula C21H30O3 . It has a molecular weight of 330.471 . The structure contains a total of 54 atoms; 30 Hydrogen atoms, 21 Carbon atoms, and 3 Oxygen atoms .Physical And Chemical Properties Analysis

5alpha-Pregnane-3,11,20-trione is a white, crystalline powder that is insoluble in water. It has a molecular weight of 330.46 g/mol and a melting point of 176-178°C.Applications De Recherche Scientifique

Neuroprotection

Allopregnanolone has been implicated in causing neuroprotection . It activates pregnane X receptors in the central nervous system, which can lead to neuroprotection .

Neurogenesis

In addition to neuroprotection, Allopregnanolone also promotes neurogenesis . This means it can stimulate the growth and development of nervous tissue .

Preservation of Cognition

Allopregnanolone has been found to preserve cognition . This suggests that it could potentially be used in the treatment of cognitive disorders .

Treatment of Postpartum Depression

Allopregnanolone, referred to as brexanolone when used as a medication, is used to treat postpartum depression in adult women . It is administered as a continuous intravenous infusion over a period of 60 hours .

Positive Allosteric Modulator of the GABAA Receptor

Allopregnanolone acts as a positive allosteric modulator of the GABA A receptor . This is the major biological target of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) .

Potential Treatment for Major Depressive Disorder

Brexanolone was under development as an intravenously administered medication for the treatment of major depressive disorder . However, development for this indication was discontinued .

Potential Treatment for Super-Refractory Status Epilepticus

Brexanolone was also being investigated as a potential treatment for super-refractory status epilepticus . This is a severe form of epilepsy that is resistant to treatment . However, development for this indication was also discontinued .

Potential Treatment for Essential Tremor

Finally, brexanolone was being studied as a potential treatment for essential tremor . This is a nervous system disorder that causes involuntary shaking . However, development for this indication was also discontinued .

Safety and Hazards

5alpha-Pregnane-3,11,20-trione may be harmful if inhaled, in contact with skin, or if swallowed . It may cause respiratory irritation, moderate skin irritation, and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Mécanisme D'action

Target of Action

Allopregnanetrione, also known as 5alpha-Pregnane-3,11,20-trione or brexanolone, primarily targets the γ-aminobutyric acid (GABA) A receptors . These receptors are the major biological target of the inhibitory neurotransmitter GABA . Allopregnanetrione is an allosteric modulator of these receptors, which are found on neural stem cells and other cell types in the brain .

Mode of Action

Allopregnanetrione acts as a positive allosteric modulator of the GABA A receptor . This means it enhances the effect of GABA at the receptor, increasing the receptor’s response to the neurotransmitter . The compound’s effects are similar to those of other positive allosteric modulators of the GABA action at GABA A receptor, such as the benzodiazepines, including anxiolytic, sedative, and anticonvulsant activity .

Biochemical Pathways

Allopregnanetrione is a neurosteroid metabolite of progesterone . It is involved in the androgen backdoor pathway from progesterone to dihydrotestosterone, which occurs during normal male fetus development . Deficiencies in this pathway can lead to insufficient virilization of the male fetus .

Pharmacokinetics

Allopregnanetrione has a low oral bioavailability of less than 5% , necessitating non-oral administration . The volume of distribution of allopregnanetrione is approximately 3 L/kg . Its plasma protein binding is more than 99% . Allopregnanetrione is metabolized by keto-reduction mediated via aldo-keto reductases (AKR), glucuronidation via glucuronosyltransferases (UGT), and sulfation via sulfotransferases (SULT) . The elimination half-life of allopregnanetrione is 9 hours , and it is excreted in the feces (47%) and urine (42%) .

Result of Action

Allopregnanetrione has been reported to increase neurogenesis, reduce amyloid deposition, and improve performance on learning and memory tests . It has also been proposed to promote neuron and oligodendrocyte maturation and improve mitochondrial function in Alzheimer’s disease (AD) mice . Continuous elevation of allopregnanetrione in mice worsens amyloid load and learning, while intermittent dosing has opposite, beneficial effects .

Action Environment

The action of Allopregnanetrione can be influenced by various environmental factors. For instance, the long administration time, as well as the cost for a one-time treatment, have raised concerns about accessibility for many women

Propriétés

IUPAC Name |

(5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRWWYGWQKBKBF-MUGXHADPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359530 | |

| Record name | Allopregnanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Pregnane-3,11,20-trione | |

CAS RN |

2089-06-7 | |

| Record name | Allopregnanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)